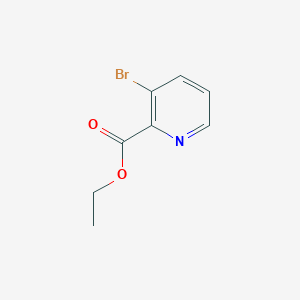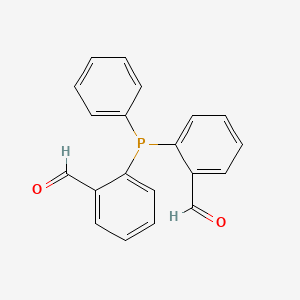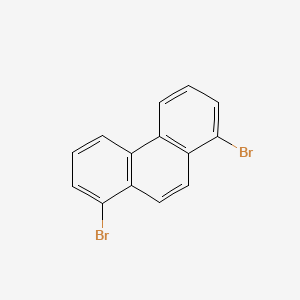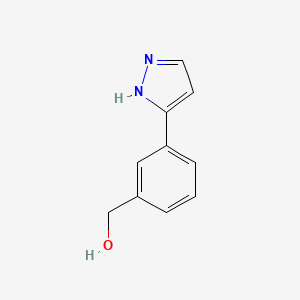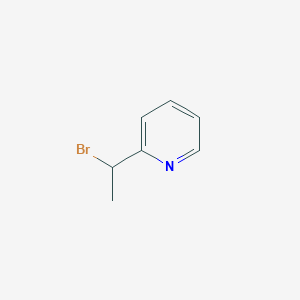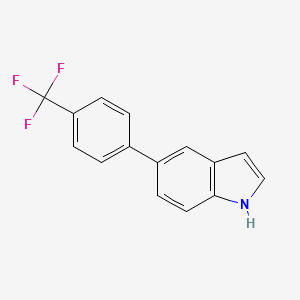
5-(4-(Trifluoromethyl)phenyl)-1H-indole
Vue d'ensemble
Description
5-(4-(Trifluoromethyl)phenyl)-1H-indole , also known by its chemical formula C10H7F3N , is a heterocyclic compound. It belongs to the class of indole derivatives and contains a trifluoromethyl group attached to the phenyl ring. The compound exhibits interesting pharmacological properties and has been studied for various applications.
Synthesis Analysis
The synthesis of 5-(4-(Trifluoromethyl)phenyl)-1H-indole involves several steps. Researchers have reported different synthetic routes, including cyclization reactions, condensations, and functional group transformations. One common approach is the reaction between an appropriate indole precursor and a trifluoromethyl-containing reagent. Further optimization and purification steps are necessary to obtain the desired compound with high yield and purity.
Molecular Structure Analysis
The molecular structure of 5-(4-(Trifluoromethyl)phenyl)-1H-indole consists of an indole ring fused with a phenyl ring bearing a trifluoromethyl group. The trifluoromethyl moiety enhances the compound’s lipophilicity and influences its interactions with biological targets. The precise arrangement of atoms and bond angles can be visualized using computational methods and X-ray crystallography.
Chemical Reactions Analysis
The compound participates in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclizations. Researchers have explored its reactivity with different nucleophiles, such as amines, alcohols, and thiols. These reactions lead to the formation of diverse derivatives, which can be further evaluated for their biological activities.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (provide actual value if available).
- Solubility : It exhibits solubility in organic solvents such as dichloromethane, acetone, and ethanol.
- Stability : 5-(4-(Trifluoromethyl)phenyl)-1H-indole is stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Applications De Recherche Scientifique
Antioxidant and Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : Novel derivatives, including those with the 1H-indole structure, have been synthesized and evaluated for antioxidant and antimicrobial properties. Compounds containing the 1,2,4-triazole-5(4H)-thione moiety showed potent antioxidant capabilities (Baytas, Kapçak, Çoban, & Özbilge, 2012).
Structural Analysis and Synthesis
- Hirshfeld Surface Analysis and DFT Calculations : The indole nucleus, a key component in many biologically active molecules, has been structurally analyzed through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into its interactions and stability (Geetha et al., 2019).
- Crystal Structure Analysis : The crystal structure of compounds with the indole derivative, such as 3-(6-Methoxybenzothiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole, provides valuable data for understanding molecular interactions and geometry (Hökelek, Seferoğlu, Şahin, & Kaynak, 2007).
Pharmacological Activities
- Pharmacological Activities Evaluation : Indoles, including the specific derivative 5-substituted-1H-indole, have been explored for their vast range of pharmacological applications, such as anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).
Solubility and Chemical Properties
- Solubility Measurement : The solubility of 2-phenyl-1H-indole, an important chemical intermediate, in various organic solvents has been measured, providing crucial information for its use in organic syntheses (Liu, Chen, An, & Li, 2020).
Biochemical Inhibition Studies
- p97 Inhibition Study : A study of phenyl indole chemotypes, including trifluoromethyl-indole inhibitors, has revealed important insights into biochemical inhibition mechanisms, particularly for the AAA ATPase p97 (Alverez et al., 2015).
Safety And Hazards
- Toxicity : Evaluate the compound’s toxicity profile based on available data. Assess acute and chronic toxicity, as well as potential adverse effects.
- Handling Precautions : Researchers should handle the compound in a well-ventilated area, wear appropriate protective gear, and follow safety guidelines.
- Environmental Impact : Consider its impact on the environment during disposal.
Orientations Futures
Future research on 5-(4-(Trifluoromethyl)phenyl)-1H-indole should focus on:
- Biological Evaluation : Investigate its activity against specific disease targets.
- Structure-Activity Relationship (SAR) : Explore derivatives with modified substituents to enhance potency.
- Formulation Development : Optimize delivery methods for therapeutic applications.
Propriétés
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-19-14/h1-9,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXSZRYNNYZIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437051 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-(Trifluoromethyl)phenyl)-1H-indole | |
CAS RN |
163105-69-9 | |
| Record name | 5-[4-(trifluoromethyl)phenyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)
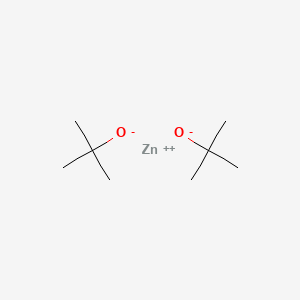
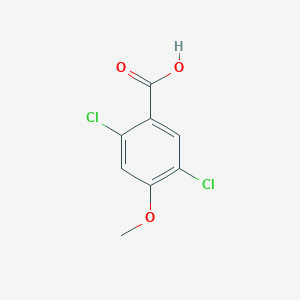
![N-(Piperidin-4-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B1611373.png)
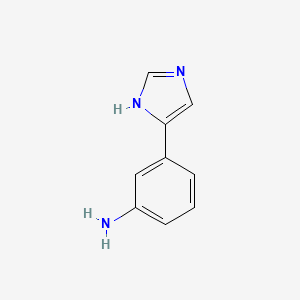
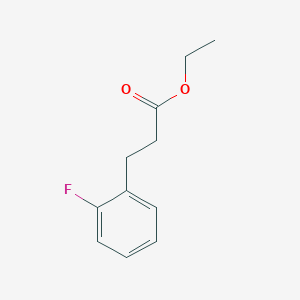
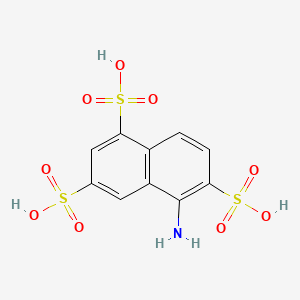
![(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide](/img/structure/B1611379.png)
![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
